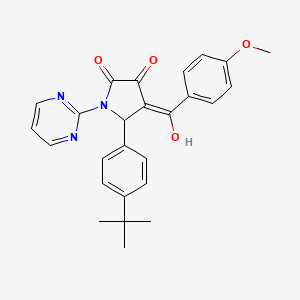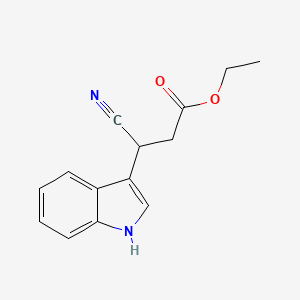![molecular formula C18H9BrCl2N2S B5464792 3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5464792.png)
3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. It has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce bacterial growth. Additionally, it has been found to have low toxicity in normal cells, making it a potentially safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for certain receptors, making it a useful tool for studying their function. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, its potential as a tool for studying receptor function and signaling pathways should be explored further.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 2,4-dichlorothiophenol with 4-bromoacetophenone to form 4-bromo-2-(2,4-dichlorophenyl)thiazole. This intermediate is then reacted with acrylonitrile in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Moreover, it has been shown to have a high affinity for certain receptors in the human body, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrCl2N2S/c19-13-3-1-11(2-4-13)7-12(9-22)18-23-17(10-24-18)15-6-5-14(20)8-16(15)21/h1-8,10H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXBIIHIZKCCTL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrCl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464712.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5464720.png)

![(4aS*,8aR*)-6-cyclopentyl-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5464746.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]valine](/img/structure/B5464753.png)

![4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5464770.png)
![N-cyclopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5464775.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5464780.png)
![5-{3-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}isoxazol-3-ol](/img/structure/B5464790.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5464800.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenylpyrrolidin-2-one](/img/structure/B5464805.png)

